1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene
Description
1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene is an organic compound characterized by the presence of a cyclopropyl group and a dichlorocyclopropylmethyl group attached to a benzene ring
Properties
Molecular Formula |
C13H14Cl2 |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene |
InChI |
InChI=1S/C13H14Cl2/c14-13(15)8-12(13)7-9-2-1-3-11(6-9)10-4-5-10/h1-3,6,10,12H,4-5,7-8H2 |
InChI Key |
KLMAHWDEZDUWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CC3CC3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene can be achieved through several methods. One common approach involves the reaction of styrene oxide with chloroform in the presence of a strong base such as sodium hydroxide. This reaction leads to the formation of the dichlorocyclopropyl group, which can then be further reacted with cyclopropylbenzene under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, sodium ethoxide, typically in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its dichlorocyclopropyl group may interact with nucleophilic sites in enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
1,1-Dichloro-2-phenylcyclopropane: Similar in structure but lacks the cyclopropyl group attached to the benzene ring.
2,2-Dicyclopropyl-1-methoxyethylen: Contains cyclopropyl groups but differs in the presence of a methoxy group and the absence of a benzene ring.
Uniqueness: 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene is unique due to the combination of its cyclopropyl and dichlorocyclopropylmethyl groups attached to a benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
